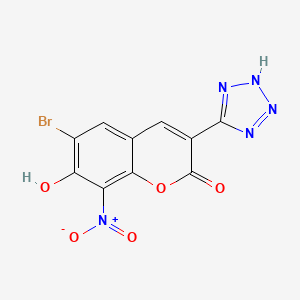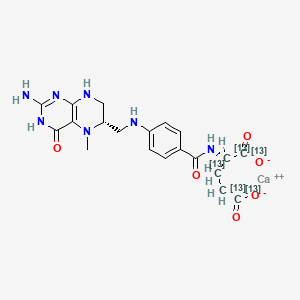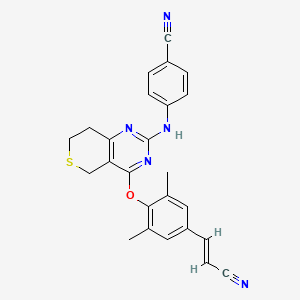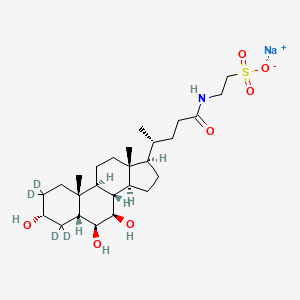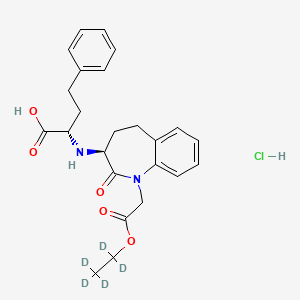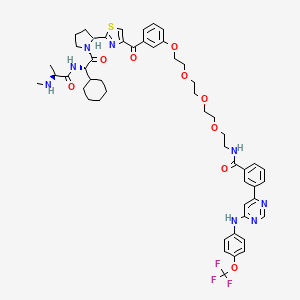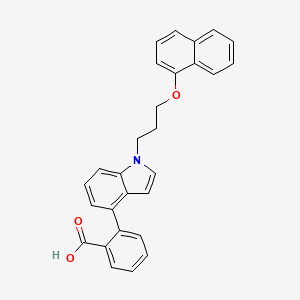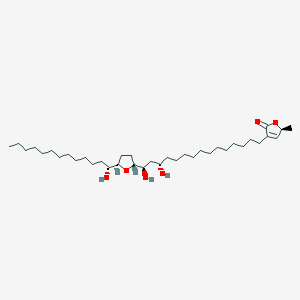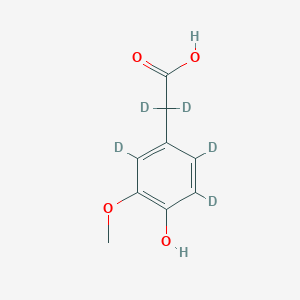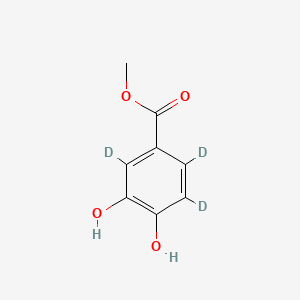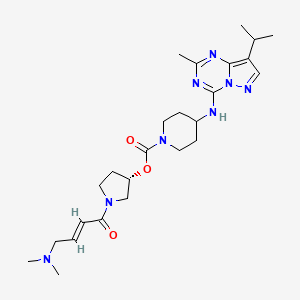
Cdk7-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk7-IN-8 is a small-molecule inhibitor specifically designed to target cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. By inhibiting cyclin-dependent kinase 7, this compound has shown potential in cancer therapy, particularly in cancers where cyclin-dependent kinase 7 is overexpressed .
Preparation Methods
The synthesis of Cdk7-IN-8 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring consistency and purity. This often requires optimization of reaction conditions and the use of advanced purification techniques.
Chemical Reactions Analysis
Cdk7-IN-8 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cdk7-IN-8 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool compound to study the role of cyclin-dependent kinase 7 in various chemical reactions and pathways.
Biology: In biological research, this compound is used to investigate the function of cyclin-dependent kinase 7 in cell cycle regulation and transcription.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for cancer treatment, particularly in cancers where cyclin-dependent kinase 7 is overexpressed.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting cyclin-dependent kinase 7
Mechanism of Action
Cdk7-IN-8 exerts its effects by inhibiting the activity of cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is a key regulator of the cell cycle and transcription, and its inhibition leads to cell cycle arrest and suppression of transcription. The molecular targets of this compound include the cyclin-dependent kinase 7 enzyme itself and various downstream targets involved in cell cycle regulation and transcription .
Comparison with Similar Compounds
Cdk7-IN-8 is unique compared to other cyclin-dependent kinase inhibitors due to its high selectivity for cyclin-dependent kinase 7. Similar compounds include:
CT7001: Another cyclin-dependent kinase 7 inhibitor with a different core structure.
SY-1365: A selective cyclin-dependent kinase 7 inhibitor with a distinct mechanism of action.
SY-5609: A potent cyclin-dependent kinase 7 inhibitor with high selectivity and efficacy.
This compound stands out due to its specific targeting of cyclin-dependent kinase 7 and its potential therapeutic applications in cancer treatment.
Properties
Molecular Formula |
C25H38N8O3 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H38N8O3/c1-17(2)21-15-26-33-23(21)27-18(3)28-24(33)29-19-8-12-31(13-9-19)25(35)36-20-10-14-32(16-20)22(34)7-6-11-30(4)5/h6-7,15,17,19-20H,8-14,16H2,1-5H3,(H,27,28,29)/b7-6+/t20-/m0/s1 |
InChI Key |
HXZSBIHJXCUDFN-YJJPMGAVSA-N |
Isomeric SMILES |
CC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
